1,4-Thiazepane 1-oxide hydrochloride
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Overview
Description
1,4-Thiazepane 1-oxide hydrochloride is a heterocyclic compound with the molecular formula C₅H₁₂ClNOS. It is a seven-membered ring containing sulfur and nitrogen atoms, making it part of the thiazepine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Thiazepane 1-oxide hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the condensation of aromatic carboxylic acids with diamines that are monoprotected with a Boc group, leading to the formation of amides. These amides then undergo cyclization to form the thiazepine ring . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Thiazepane 1-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the oxygen atom, forming the corresponding thiazepane.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazepane derivatives .
Scientific Research Applications
1,4-Thiazepane 1-oxide hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,4-Thiazepane 1-oxide hydrochloride involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazepine ring can form coordination complexes with metal ions, influencing biological pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Thiazepine: Lacks the oxygen atom present in 1,4-Thiazepane 1-oxide hydrochloride.
1,4-Benzothiazepine: Contains a fused benzene ring, giving it different chemical properties.
1,4-Oxazepine: Contains an oxygen atom instead of sulfur in the ring structure.
Uniqueness
This compound is unique due to the presence of both sulfur and oxygen atoms in its ring structure. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound for research and development .
Properties
IUPAC Name |
1,4-thiazepane 1-oxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS.ClH/c7-8-4-1-2-6-3-5-8;/h6H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUZOLKRHGUORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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